molecular formula C18H19N3OS2 B6120884 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6120884
M. Wt: 357.5 g/mol
InChI Key: QGDVGSRYKIUBIW-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Medicinal Chemistry Applications

Antimalarial Activity
Recent studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives against Plasmodium falciparum, the parasite responsible for malaria. Compounds derived from the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold have shown promising in vitro activity against chloroquine-resistant strains of P. falciparum. For instance, a series of synthesized compounds exhibited IC50 values ranging from 0.74 to 6.4 μM against the W2 strain of P. falciparum, with some compounds demonstrating significant activity comparable to standard antimalarial drugs like chloroquine .

Cytotoxicity Studies
In addition to antimalarial potential, several derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as human lung (A549) and cervical (HeLa) cells. Notably, compounds F3-F6 and F16 displayed non-cytotoxicity with high selectivity indices, indicating a favorable therapeutic window for further development as anticancer agents .

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship of these compounds is crucial for optimizing their efficacy. The nature of substituents on the aromatic rings significantly influences biological activity. For example, compounds with unsubstituted phenolic rings showed enhanced antiplasmodial activity compared to those with methoxy substitutions . This information is vital for guiding future synthetic efforts aimed at improving potency and selectivity.

Pharmacokinetic Profiling

Pharmacokinetic studies are essential for assessing the viability of new drug candidates. Recent findings suggest that the synthesized thieno[2,3-d]pyrimidine derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Predictions indicate good oral bioavailability and low toxicity risks associated with these compounds, making them promising candidates for further clinical development in treating malaria and cancer .

Case Studies and Experimental Data

CompoundActivityIC50 (μM)Cell Line TestedSelectivity Index
F1Antimalarial6.0W2 strain P. falciparumHigh
F4Antimalarial0.75W2 strain P. falciparumHigh
F16AnticancerNon-cytotoxicA549High

This table summarizes key findings from experimental evaluations of selected compounds derived from the target structure.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar compounds include:

  • 3-Allyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-Ethyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(3-Methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the methoxybenzyl and sulfanyl groups in 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1

Biological Activity

The compound 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a member of the benzothieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.

  • Chemical Name : 2-[(4-Methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine
  • CAS Number : 312503-01-8
  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.44 g/mol

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothieno[2,3-d]pyrimidine derivatives. In particular:

  • Mechanisms of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins.
    • It exhibits selective cytotoxicity against p21-deficient cells, indicating a potential role in targeting specific cancer cell lines .
  • Case Studies :
    • A study involving various derivatives revealed that modifications to the benzothieno structure can enhance cytotoxicity against different cancer cell lines, including breast and lung cancer .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • In Vitro Studies :
    • Research indicates that derivatives of benzothieno[2,3-d]pyrimidine exhibit significant antibacterial activity against various strains of bacteria and fungi. The presence of the methoxybenzyl sulfanyl group enhances this activity .
    • A comparative study highlighted that compounds with electron-withdrawing groups showed improved antimicrobial efficacy compared to those with electron-donating groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Biological Activity
Methoxy groupEnhances solubility and activity
Sulfanyl linkageCritical for antimicrobial properties
Tetrahydro modificationIncreases cellular uptake

The modifications to the core structure significantly influence both anticancer and antimicrobial activities.

Summary of Key Studies

  • Synthesis and Characterization :
    • The synthesis of various derivatives has been reported with yields ranging from 75% to 85%. Characterization was performed using spectroscopic methods .
  • Biological Evaluations :
    • Evaluation of these compounds in vitro showed promising results in terms of cytotoxicity against cancer cell lines and effectiveness against pathogenic microorganisms .

Potential Applications

Given its diverse biological activities, this compound may have potential applications in drug development for cancer therapy and as an antimicrobial agent.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-22-12-8-6-11(7-9-12)10-23-18-20-16(19)15-13-4-2-3-5-14(13)24-17(15)21-18/h6-9H,2-5,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDVGSRYKIUBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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